molecular formula C7H15NO2S B13210701 3-(Propan-2-yl)cyclobutane-1-sulfonamide

3-(Propan-2-yl)cyclobutane-1-sulfonamide

Cat. No.: B13210701
M. Wt: 177.27 g/mol
InChI Key: KNOIHHDFKHUKSR-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)cyclobutane-1-sulfonamide is a chemical compound with the molecular formula C7H15NO2S. It is characterized by a cyclobutane ring substituted with a propan-2-yl group and a sulfonamide functional group. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)cyclobutane-1-sulfonamide typically involves the reaction of cyclobutane derivatives with sulfonamide reagents under controlled conditions. One common method includes the use of cyclobutane-1-sulfonyl chloride, which reacts with isopropylamine to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)cyclobutane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-(Propan-2-yl)cyclobutane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)cyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This compound may inhibit enzymes by binding to their active sites, thereby altering metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-sulfonamide: Lacks the propan-2-yl group, leading to different chemical properties and reactivity.

    Propan-2-ylcyclobutane: Lacks the sulfonamide group, resulting in different biological activities and applications.

    Sulfonamide derivatives: Various sulfonamide compounds with different substituents exhibit diverse chemical and biological properties.

Uniqueness

3-(Propan-2-yl)cyclobutane-1-sulfonamide is unique due to the presence of both the cyclobutane ring and the sulfonamide group, which confer specific chemical reactivity and potential biological activities. Its structure allows for versatile applications in research and industry, making it a valuable compound for various scientific studies.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

3-propan-2-ylcyclobutane-1-sulfonamide

InChI

InChI=1S/C7H15NO2S/c1-5(2)6-3-7(4-6)11(8,9)10/h5-7H,3-4H2,1-2H3,(H2,8,9,10)

InChI Key

KNOIHHDFKHUKSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C1)S(=O)(=O)N

Origin of Product

United States

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